molecular formula C31H30N6O2 B612279 Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl- CAS No. 856692-39-2

Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-

Cat. No. B612279
CAS RN: 856692-39-2
M. Wt: 518.61
InChI Key: GOIITZJBPPEODD-UHFFFAOYSA-N
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Description

CEP-14083 is a potent ALK inhibitor that has shown activity in an NPM/ALK–carrying T-cell lymphoma in vitro study. Presumably, this compound binds to the hinge region of the kinase in an ATP-competitive manner. CEP-14083 displays a potent activity against ALK in enzymatic assays (IC50 = 11 nmol/L). Further, CEP-14083 is also able to inhibit the insulin receptor at a concentration within a nanomolar range. In a preclinical assay, CEP-14083 showed that, via NPM/ALK TK inhibition, it could control the expression of molecules that determine T-cell identity and signaling in lymphoma cells. CEP-14083 has shown preclinical activity in both cell lines and animal models harboring ALK alteration.

Scientific Research Applications

Plant Biology and Morphogenesis

Urea derivatives, including the specific compound , have been identified as positive regulators of cell division and differentiation in plants. These synthetic compounds exhibit cytokinin-like activity, often surpassing that of adenine compounds. They have been extensively used in in vitro plant morphogenesis studies. Renewed interest in structure-activity relationship studies has led to the identification of new urea cytokinins and other derivatives that specifically enhance adventitious root formation (Ricci & Bertoletti, 2009).

Enzyme Inhibition and Anticancer Investigations

Some urea derivatives have shown significant biological activities, including enzyme inhibition and anticancer properties. For instance, specific urea derivatives demonstrated inhibitory effects on enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, certain compounds among these derivatives exhibited in vitro anticancer activity, indicating their potential in therapeutic applications (Mustafa, Perveen, & Khan, 2014).

Neuropeptide S Antagonist Activity

Research on urea derivatives has also uncovered their role in Neuropeptide S antagonist activity. Certain urea functionalities are essential for potent antagonist activity, indicating their potential use in the development of new pharmacological agents (Zhang, Gilmour, Navarro, & Runyon, 2008).

Synthesis and Biological Activity in Medicinal Chemistry

The synthesis and evaluation of urea derivatives have been a focus in medicinal chemistry. These derivatives are synthesized using various methods and tested for their biological activity, including antimicrobial and antituberculosis activities. The structural features of these compounds significantly influence their efficacy in different biological applications (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Antimicrobial Properties

Urea derivatives have demonstrated antimicrobial properties. Various synthesized urea compounds have been tested against selected bacteria and fungi, showing moderate to good antimicrobial activity. This underscores their potential use in developing new antimicrobial agents (Singh, Saroa, Girdhar, Rani, Choquesillo-Lazarte, & Sahoo, 2015).

Antiallergic and Analgesic Activities

Some urea derivatives have been synthesized and screened for their antiallergic and analgesic activities. These studies are crucial for identifying new therapeutic agents in the treatment of allergies and pain (Bosc & Jarry, 1998).

properties

CAS RN

856692-39-2

Molecular Formula

C31H30N6O2

Molecular Weight

518.61

IUPAC Name

1-methyl-3-(19-methyl-14-oxo-3-propyl-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl)-1-phenylurea

InChI

InChI=1S/C31H30N6O2/c1-4-14-37-25-13-10-18(33-31(39)36(3)19-8-6-5-7-9-19)15-21(25)27-22-16-32-30(38)28(22)26-20(29(27)37)11-12-24-23(26)17-35(2)34-24/h5-10,13,15,17H,4,11-12,14,16H2,1-3H3,(H,32,38)(H,33,39)

InChI Key

GOIITZJBPPEODD-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)N(C)C3=CC=CC=C3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CEP14083;  CEP 14083;  CEP-14083.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-
Reactant of Route 2
Reactant of Route 2
Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-
Reactant of Route 3
Reactant of Route 3
Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-
Reactant of Route 4
Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-
Reactant of Route 5
Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-
Reactant of Route 6
Reactant of Route 6
Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-

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